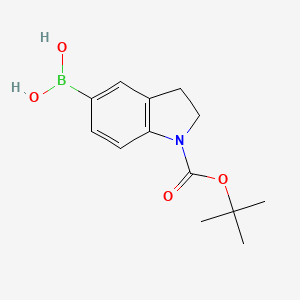
4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione
Descripción general
Descripción
4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the ring. The trifluoromethyl groups at positions 4 and 6 of the pyrimidine ring increase the compound's electronegativity and can significantly alter its chemical behavior compared to unsubstituted pyrimidines.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves the reaction of amines with carbon disulfide, aldehydes, or ketones to form heterocyclic rings. For instance, the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones involves the cyclocondensation of N-acylimines of hexafluoroacetone and 6-aminouracils . Although the specific synthesis of 4,6-bis(trifluoromethyl)pyrimidine-2(1H)-thione is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the use of trifluoromethylated precursors.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to be attached to the pyrimidine ring. The presence of trifluoromethyl groups is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The crystal structure of a related compound, pyridine-bis(4,6-dimethylpyrimidine-2-thiolato)zinc(II), shows a distorted trigonal bipyramidal geometry around the zinc atom , suggesting that the substitution pattern on the pyrimidine ring can significantly influence the coordination geometry in metal complexes.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination to metal centers. For example, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine leads to the formation of a complex where the pyrimidine acts as a ligand to the iodine . This indicates that 4,6-bis(trifluoromethyl)pyrimidine-2(1H)-thione could also form complexes with electrophiles due to the presence of the sulfur atom and the electron-withdrawing trifluoromethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of trifluoromethyl groups typically increases the compound's lipophilicity and can affect its boiling and melting points. The electronic properties, such as the dipole moment and electron affinity, are also altered by the presence of these strongly electronegative groups. The chemical reactivity, including the acidity of protons attached to the nitrogen atoms in the ring, can be significantly different from non-fluorinated pyrimidines. The solubility in various solvents and the ability to form crystals suitable for X-ray diffraction analysis are also important physical properties that can be deduced from the structure .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione has been used in synthesizing various organic compounds, showing versatility in organic chemistry. For instance, its interaction with iodine has been explored, highlighting its potential in forming n–σ* complexes useful in chemical research (Chernov'yants et al., 2011).
- It also plays a role in the synthesis of di(fluoroalkyl)-substituted pyrimidines, showcasing its utility in creating novel organic compounds with potential applications in various fields of chemistry (Kuzueva et al., 2001).
Complex Formation and Structural Studies
- This compound is crucial in forming metal complexes, as seen in its reaction with diorganotin(IV) and diphenyllead(IV), leading to the formation of compounds with distinctive structures. Such studies are significant for understanding metal-ligand interactions and designing new materials (Rodríguez et al., 2007).
- Its use in creating luminescent copper(I) halide complexes demonstrates its potential in the field of photophysics and materials science, where such complexes can have applications in light-emitting devices (Aslanidis et al., 2010).
Corrosion Inhibition
- The derivatives of pyrimidine-2-thione, including 4,6-bis(trifluoromethyl)pyrimidine-2(1H)-thione, have been evaluated as corrosion inhibitors for metals in acidic environments. This highlights its practical application in industrial processes where corrosion is a major concern (Soltani et al., 2015).
Optoelectronic and Semiconductor Applications
- Investigations into the electronic, optical, and charge transfer properties of acene-based organic semiconductor materials have included derivatives of 4,6-bis(trifluoromethyl)pyrimidine. These studies are important for the development of new materials for electronic and optoelectronic devices (Irfan et al., 2019).
Propiedades
IUPAC Name |
4,6-bis(trifluoromethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2S/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBRVCYOZLTRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573661 | |
| Record name | 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione | |
CAS RN |
402520-53-0 | |
| Record name | 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




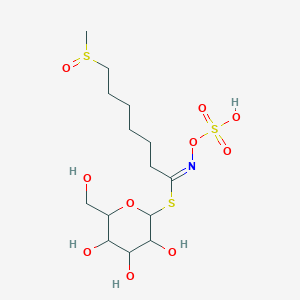
![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)
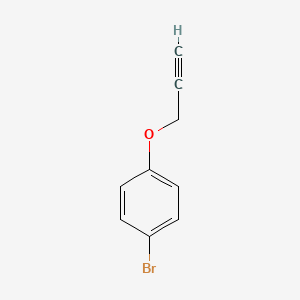
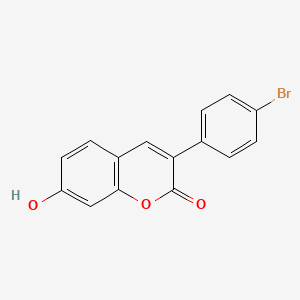
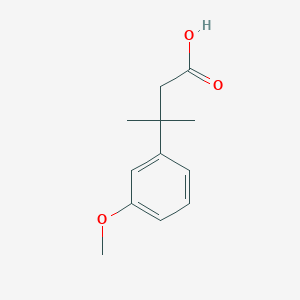
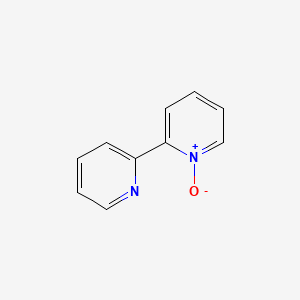


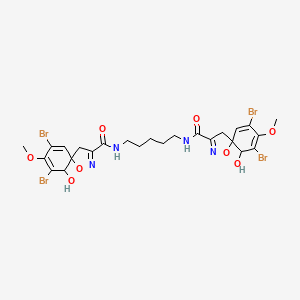

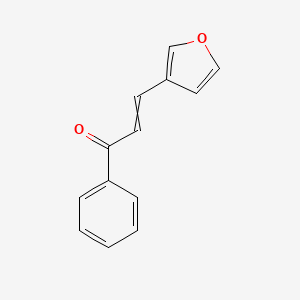
![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)
